molecular formula C24H19BrN2O3 B295523 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295523
M. Wt: 463.3 g/mol
InChI Key: METCZUXBFMJMPY-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as BMBP, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in its potential applications as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and disruption of the cell cycle. 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione for lab experiments is its high potency. 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to be effective at very low concentrations, making it a useful tool for researchers studying cancer biology. However, one limitation of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One area of focus is the development of new formulations of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione that improve its solubility and bioavailability. Another potential direction is the study of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in combination with other anti-cancer agents, to determine whether it can enhance the efficacy of existing treatments. Additionally, further research is needed to fully understand the mechanism of action of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione and to identify potential biomarkers that can be used to predict patient response to treatment.

Synthesis Methods

The synthesis of 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves a multi-step process that begins with the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methylbenzyl bromide to form 5-bromo-2-[(2-methylbenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1-phenyl-3,5-pyrazolidinedione to produce the final product, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione.

Scientific Research Applications

4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in cancer therapy. Research has shown that 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has anti-cancer properties that make it a promising candidate for the development of new cancer treatments. In particular, 4-{5-Bromo-2-[(2-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

Molecular Formula

C24H19BrN2O3

Molecular Weight

463.3 g/mol

IUPAC Name

(4E)-4-[[5-bromo-2-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C24H19BrN2O3/c1-16-7-5-6-8-17(16)15-30-22-12-11-19(25)13-18(22)14-21-23(28)26-27(24(21)29)20-9-3-2-4-10-20/h2-14H,15H2,1H3,(H,26,28)/b21-14+

InChI Key

METCZUXBFMJMPY-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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